

Application Notes and Protocols for N-methyl LTC4 in Vascular Permeability Studies

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Compound of Interest

Compound Name: *N-methyl Leukotriene C4*

Cat. No.: *B10752222*

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Introduction

N-methyl LTC4 is a synthetic and metabolically resistant analog of Leukotriene C4 (LTC4). Its stability makes it a valuable tool for investigating the role of cysteinyl leukotrienes (CysLTs) in modulating vascular permeability. N-methyl LTC4 is a potent and selective agonist for the Cysteinyl Leukotriene Receptor 2 (CysLT2R), with significantly lower affinity for the CysLT1R. [1] This selectivity allows for the specific interrogation of CysLT2R-mediated signaling pathways in endothelial cells, which are key regulators of vascular barrier function.

Activation of CysLT2R by N-methyl LTC4 on endothelial cells initiates a signaling cascade that leads to a transient increase in vascular permeability.[2][3] This process is central to inflammatory responses and is implicated in various pathological conditions, including edema, allergic reactions, and tumor angiogenesis. These application notes provide detailed protocols for utilizing N-methyl LTC4 in both in vitro and in vivo models of vascular permeability.

Data Presentation

The following tables summarize the quantitative data regarding the potency of N-methyl LTC4 and related compounds in modulating vascular permeability.

Table 1: Receptor Binding Affinity and Potency of N-methyl LTC4

Compound	Receptor	EC50 (nM)	Potency Comparison	Reference
N-methyl LTC4	Human CysLT2R	122	Potent and selective agonist	[1]
N-methyl LTC4	Human CysLT1R	> 2,000	Low affinity	[1]
LTC4	Human/Murine CysLT2R	Not specified	N-methyl LTC4 has essentially the same potency as LTC4	[1]

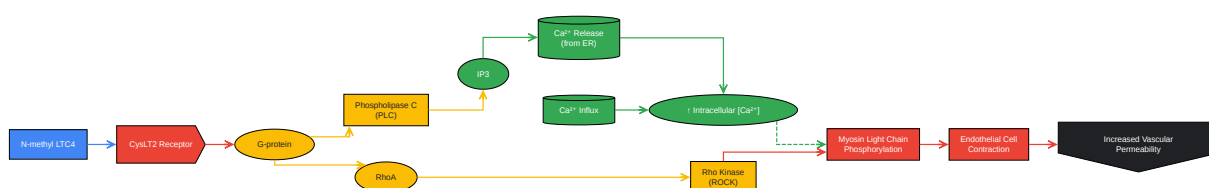
Table 2: Comparative Potency of Leukotrienes in Inducing Vascular Permeability (Species-Dependent)

Compound	Species	Potency Comparison	Reference
LTC4	Guinea pigs, Rats	Approximately equipotent to bradykinin; 5-100 times more potent than histamine.	[4]
LTD4	Guinea pigs	About 10 times more potent than LTC4.	[4]
LTD4	Rats	Equipotent to LTC4.	[4]
LTC4, LTD4	Rabbits	Did not induce dye exudation at tested doses.	[4]

Signaling Pathway

The binding of N-methyl LTC4 to the CysLT2 receptor on endothelial cells triggers a signaling cascade that culminates in increased vascular permeability. The primary mechanism involves an increase in intracellular calcium concentration and the activation of the Rho/Rho kinase

(ROCK) pathway.[2][5] This leads to the phosphorylation of myosin light chain 2 (MLC-2) and subsequent contraction of the endothelial cell cytoskeleton.[3] This contraction disrupts the integrity of the endothelial monolayer, leading to the formation of intercellular gaps and an increase in paracellular permeability. An alternative mechanism involving transendothelial vesicle transport has also been proposed.[6][7]



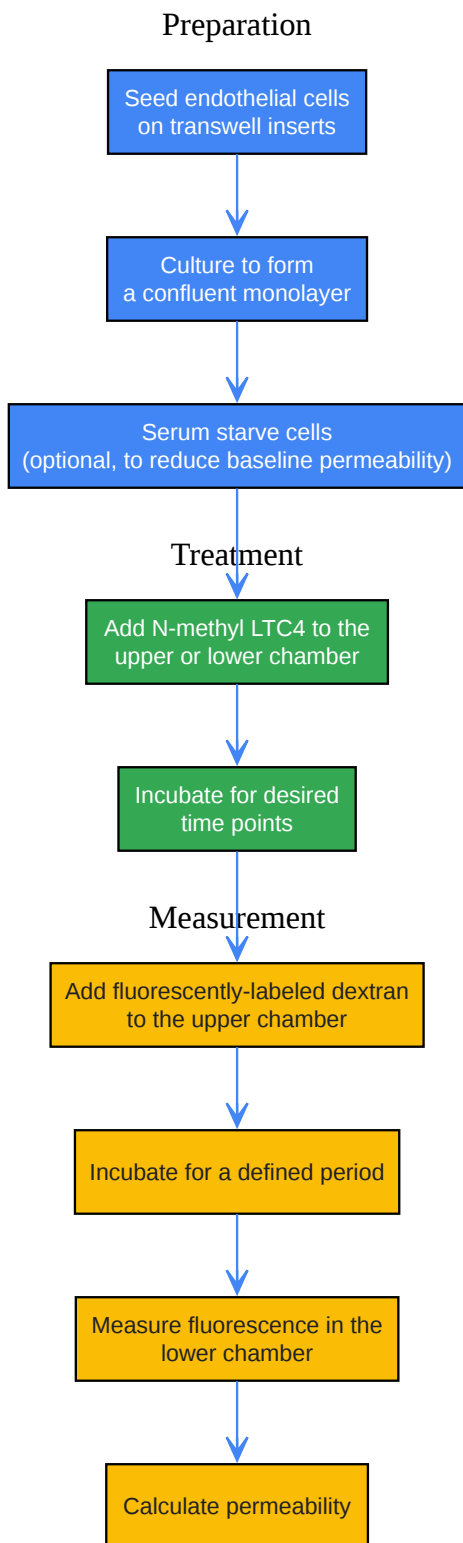
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N-methyl LTC4-CysLT2R Signaling Pathway

Experimental Protocols

In Vitro Vascular Permeability Assay (Transwell Assay)

This protocol describes the measurement of endothelial monolayer permeability in response to N-methyl LTC4 using a transwell system.



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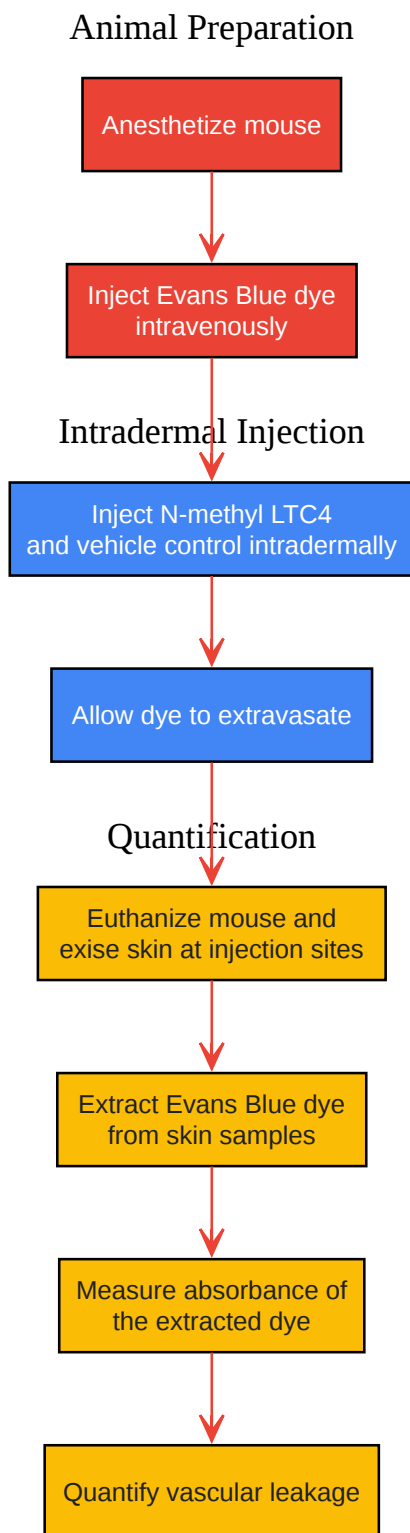
In Vitro Transwell Assay Workflow

- Cell Culture:
 - Culture human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells in appropriate growth medium.
 - Seed the cells onto collagen-coated transwell inserts (e.g., 0.4 μm pore size) at a density that will form a confluent monolayer within 2-3 days.
- Monolayer Formation and Treatment:
 - Culture the cells until a confluent monolayer is formed. The integrity of the monolayer can be assessed by measuring transendothelial electrical resistance (TEER).
 - Prior to the experiment, cells can be serum-starved for 2-4 hours to reduce basal permeability.
 - Prepare a stock solution of N-methyl LTC₄ in a suitable solvent (e.g., ethanol) and dilute to the desired final concentrations in serum-free medium.
 - Add the N-methyl LTC₄ solution to the upper (apical) or lower (basolateral) chamber of the transwell. A vehicle control should be run in parallel.
- Permeability Measurement:
 - At the desired time points after N-methyl LTC₄ addition, add a fluorescently-labeled high molecular weight dextran (e.g., FITC-dextran, 70 kDa) to the upper chamber.
 - Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
 - Collect samples from the lower chamber and measure the fluorescence using a plate reader.
 - The amount of fluorescence in the lower chamber is proportional to the permeability of the endothelial monolayer.
- Data Analysis:
 - Calculate the fold change in permeability relative to the vehicle control.

- A dose-response curve can be generated to determine the EC50 of N-methyl LTC4.

In Vivo Vascular Permeability Assay (Miles Assay)

This protocol describes the measurement of N-methyl LTC4-induced vascular leakage in the skin of mice.[\[8\]](#)[\[9\]](#)[\[10\]](#)



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In Vivo Miles Assay Workflow

- Animal Preparation:
 - Anesthetize the mouse using an appropriate anesthetic agent.
 - Inject a solution of Evans Blue dye (e.g., 1% in saline) intravenously via the tail vein. The dye will bind to serum albumin.
- Intradermal Injections:
 - After allowing the dye to circulate for a short period (e.g., 10-15 minutes), perform intradermal injections of N-methyl LTC₄ at various doses into the dorsal skin of the mouse.
 - Inject a vehicle control (e.g., saline with a small amount of the solvent used for N-methyl LTC₄) at a corresponding site on the opposite side of the animal.
- Dye Extravasation and Sample Collection:
 - Allow the N-methyl LTC₄ to induce vascular leakage for a defined period (e.g., 20-30 minutes).
 - Euthanize the mouse and carefully excise the skin at the injection sites.
- Dye Extraction and Quantification:
 - Incubate the excised skin samples in a solvent such as formamide to extract the Evans Blue dye.
 - Measure the absorbance of the extracted dye using a spectrophotometer (e.g., at 620 nm).
 - The amount of dye extracted is proportional to the extent of vascular leakage.
- Data Analysis:
 - Calculate the amount of extravasated dye per injection site.
 - Compare the leakage induced by N-methyl LTC₄ to that of the vehicle control.

- A dose-response relationship can be established.

Conclusion

N-methyl LTC₄ is a powerful and specific tool for studying CysLT₂R-mediated vascular permeability. The protocols outlined in these application notes provide robust methods for characterizing the effects of N-methyl LTC₄ in both in vitro and in vivo systems. The quantitative data and signaling pathway information serve as a valuable resource for researchers investigating the role of cysteinyl leukotrienes in vascular biology and inflammatory diseases.

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